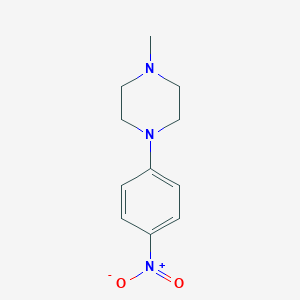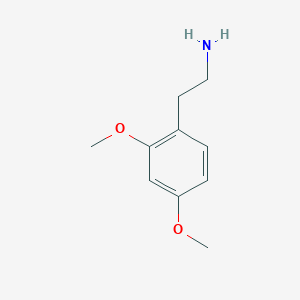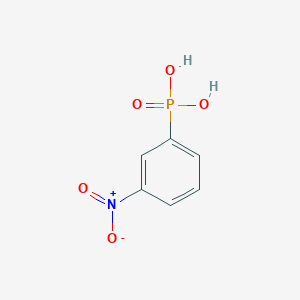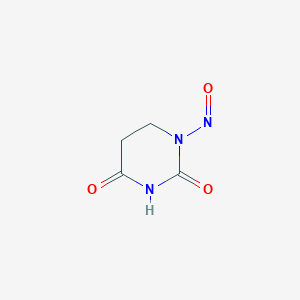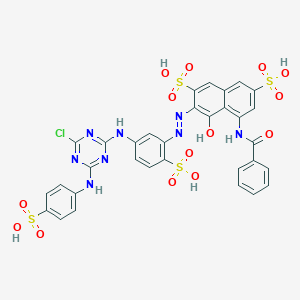
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a type of sugar molecule that is commonly used in scientific research. This molecule is also known as 2,6-dideoxy-3-O-methyl-D-ribo-hexose or simply as 2,6-dideoxy-methylhexose. It is a rare sugar that is not commonly found in nature, and it has a unique structure that makes it useful for a variety of applications.
Mecanismo De Acción
The mechanism of action of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is not fully understood. However, it is believed that this molecule may inhibit certain enzymes involved in carbohydrate metabolism. This inhibition could lead to changes in the way that carbohydrates are metabolized, which could have important implications for the treatment of diseases such as diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose are still being studied. However, some studies have suggested that this molecule may have anti-inflammatory properties. In addition, it has been shown to have some antioxidant activity, which could make it useful for preventing oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose in lab experiments is its unique structure. This structure makes it a useful tool for studying carbohydrate metabolism and other related processes. However, there are also some limitations to using this molecule. For example, the synthesis process can be time-consuming and expensive, which can make it difficult to produce large quantities of the molecule for use in experiments.
Direcciones Futuras
There are many potential future directions for research on 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose. Some possible areas of focus include:
1. Further studies on the mechanism of action of this molecule, which could provide insights into its potential therapeutic uses.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the potential anti-inflammatory and antioxidant properties of this molecule, which could have important implications for the treatment of a variety of diseases.
4. Investigation of the potential role of this molecule in the development of new treatments for diabetes and other metabolic disorders.
Conclusion
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a unique sugar molecule that has important applications in scientific research. Its unique structure makes it a useful tool for studying carbohydrate metabolism and other related processes. While the mechanism of action and physiological effects of this molecule are still being studied, there are many potential future directions for research in this area. Overall, 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is an important molecule that has the potential to lead to new insights and treatments in a variety of fields.
Métodos De Síntesis
The synthesis of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a complex process that involves several steps. The most common method for synthesizing this molecule is through the use of chemical reactions. One of the most important steps in the synthesis process is the protection of the hydroxyl groups on the sugar molecule. This is necessary to prevent unwanted reactions from occurring during subsequent steps in the process. Once the hydroxyl groups have been protected, various chemical reactions are used to create the desired structure.
Aplicaciones Científicas De Investigación
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose has several important applications in scientific research. One of the most important uses of this molecule is in the study of carbohydrate metabolism. Carbohydrates are an essential source of energy for the body, and understanding how they are metabolized is critical for developing treatments for diseases such as diabetes.
Propiedades
Número CAS |
17676-19-6 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2R,3S,4S,6S)-6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
Clave InChI |
QNKOVWCOVLYPKR-JRTVQGFMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@H](O1)OC)O)O |
SMILES |
CC1C(C(CC(O1)OC)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC)O)O |
Sinónimos |
1-O-Methyl-2,6-dideoxy-α-D-ribo-hexopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



